molecular formula C17H16ClN3O3S B15108142 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide

Cat. No.: B15108142
M. Wt: 377.8 g/mol
InChI Key: VSCFXQXVAOTZDA-UHFFFAOYSA-N
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Description

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide is a synthetic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide typically involves the reaction of 3-chlorobenzylamine with 2-bromoacetylthiazole under basic conditions to form the thiazole ring. This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular signaling pathways. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide
  • N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide
  • N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide

Uniqueness

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the dioxopyrrolidinyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H16ClN3O3S

Molecular Weight

377.8 g/mol

IUPAC Name

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide

InChI

InChI=1S/C17H16ClN3O3S/c18-12-3-1-2-11(8-12)9-13-10-19-17(25-13)20-14(22)6-7-21-15(23)4-5-16(21)24/h1-3,8,10H,4-7,9H2,(H,19,20,22)

InChI Key

VSCFXQXVAOTZDA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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